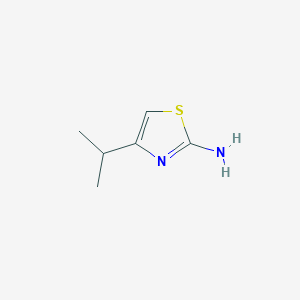

4-Isopropyl-1,3-Thiazol-2-amin

Übersicht

Beschreibung

4-Isopropyl-1,3-thiazol-2-amine is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. The isopropyl group attached to the thiazole ring indicates that this compound may have unique properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and components. For instance, novel imidazo[2,1-b]thiazol-5-amine derivatives, which are structurally related to 4-Isopropyl-1,3-thiazol-2-amine, were synthesized using a one-pot, four-component reaction involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides . This method shows the potential for creating a variety of thiazole derivatives by changing the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using various analytical techniques. For example, the X-ray single crystal technique was employed to determine the structure and Z/E isomerism configuration of 4-thiazolidinone derivatives . This level of structural analysis is crucial for understanding the chemical behavior and potential applications of compounds like 4-Isopropyl-1,3-thiazol-2-amine.

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions, leading to the formation of various biologically active compounds. The synthesis of metal complexes of thiadiazol-amine derivatives, for instance, involves the reaction of N-phenylhydrazinecarbothioamide with an isopropoxybenzoic acid . These reactions highlight the reactivity of thiazole compounds and their ability to form complexes with metals, which could be of interest in the development of new materials or catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The synthesis of metal complexes of thiadiazol-amine derivatives and their characterization by elemental analysis, FT-IR, UV/visible spectra, and other techniques provide insights into the properties of these compounds . Such analyses are essential for understanding how these compounds interact with their environment and for predicting their behavior in various applications.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Thiazole, einschließlich 4-Isopropyl-1,3-Thiazol-2-amin, sind ein grundlegendes Gerüst, das in vielen natürlichen Verbindungen und synthetischen Medikamenten vorkommt . Sie kommen in Antibiotika wie Bacitracin und Penicillin vor . Sie werden auch in verschiedenen synthetischen Medikamenten verwendet, wie dem kurz wirkenden Sulfonamid Sulfathiazol .

Antidepressiva-Anwendungen

Thiazole werden in der Formulierung von Pramipexol verwendet, einem Antidepressivum .

Antiulkus-Anwendungen

Thiazole werden in der Formulierung von Nizatidin verwendet, einem Antiulkusmittel .

Entzündungshemmende Anwendungen

Thiazole werden in der Formulierung von Meloxicam verwendet, einem entzündungshemmenden Medikament . Einige Thiazolderivate haben auch signifikante analgetische und entzündungshemmende Aktivitäten gezeigt .

Antiretrovirale Anwendungen

Thiazole werden in der Formulierung von Ritonavir verwendet, einem Medikament zur Behandlung von HIV/AIDS .

Krebsbehandlungsanwendungen

Thiazole werden in der Formulierung von Tiazofurin verwendet, einem Medikament zur Krebsbehandlung .

Antifungal-Anwendungen

Das Antimykotikum Abafungin, das zur Unterdrückung von Hautinfektionen durch verschiedene Pilze verwendet wird, enthält Thiazol .

Industrielle Anwendungen

Thiazole finden Verwendung im Bereich der Photosensibilisatoren, der Kautschukvulkanisation, der Flüssigkristalle, der Sensoren, der Sonnenschutzmittel, der Katalysatoren, der Farbstoffe, der Pigmente und der Chromophore .

Wirkmechanismus

Target of Action

Thiazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors, and play a role in numerous biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may influence multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Eigenschaften

IUPAC Name |

4-propan-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPVXXJBWWYOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427708 | |

| Record name | 4-isopropyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79932-20-0 | |

| Record name | 4-isopropyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

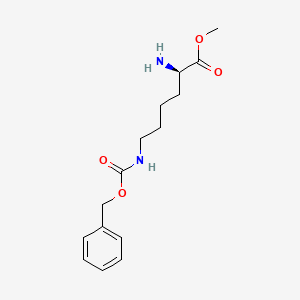

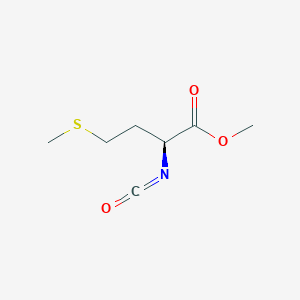

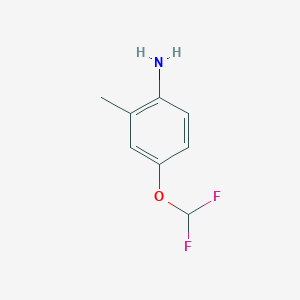

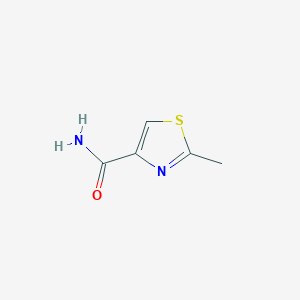

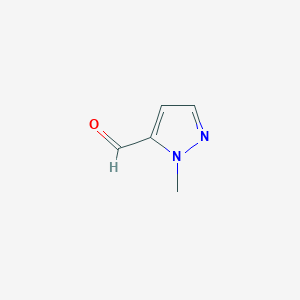

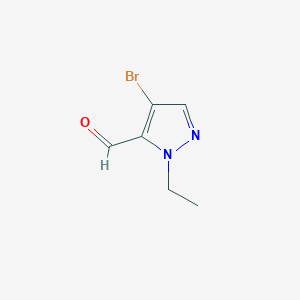

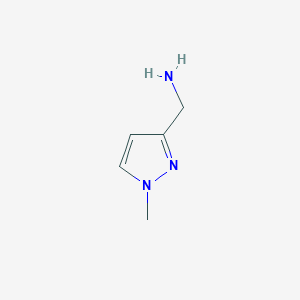

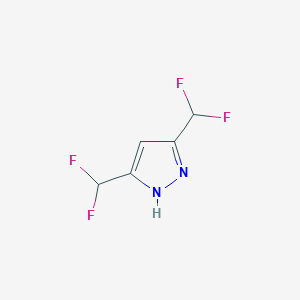

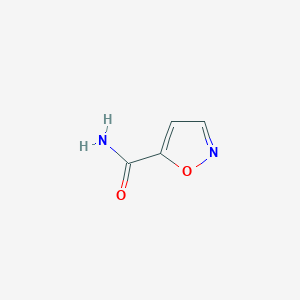

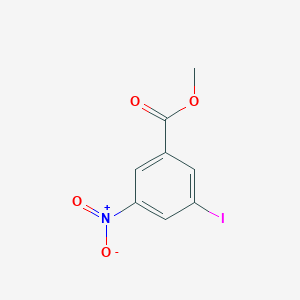

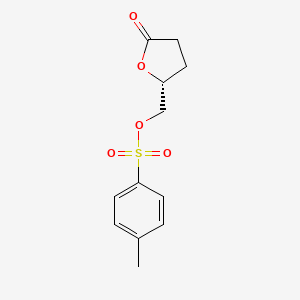

Synthesis routes and methods I

Procedure details

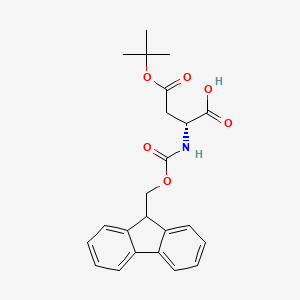

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.